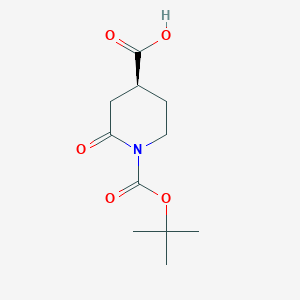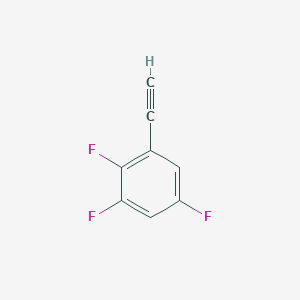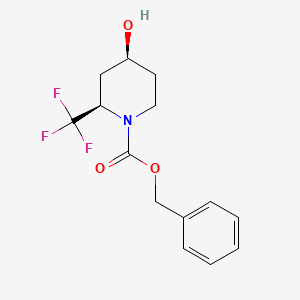
1-(2-(4-Phenylpiperazin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(4-Phenylpiperazin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a phenylpiperazine moiety linked to a triazole ring via a propyl chain. The presence of these functional groups endows the compound with a range of biological activities, making it a valuable candidate for drug development and other scientific research applications.
Preparation Methods
The synthesis of 1-(2-(4-Phenylpiperazin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the phenylpiperazine intermediate. This intermediate can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts . Finally, the triazole ring is formed through a cycloaddition reaction, often using copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions .
Industrial production methods for this compound may involve optimizing these synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
1-(2-(4-Phenylpiperazin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the phenyl ring or the triazole moiety, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the triazole ring or the carboxylic acid group to their corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring or the triazole moiety. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl ring may yield phenolic derivatives, while reduction of the triazole ring can produce triazoline derivatives.
Scientific Research Applications
1-(2-(4-Phenylpiperazin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as a ligand for various receptors and enzymes. Its ability to interact with biological targets makes it a valuable tool for probing biochemical pathways.
Medicine: The compound has shown promise as a potential therapeutic agent for the treatment of neurological disorders, such as Alzheimer’s disease. Its ability to inhibit acetylcholinesterase and other enzymes involved in neurotransmission makes it a candidate for drug development.
Industry: In industrial applications, the compound is used as a precursor for the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-(4-Phenylpiperazin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets in the body. One of the primary targets is acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine . By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can enhance cognitive function and memory.
The compound also interacts with other receptors and enzymes, modulating various biochemical pathways. For example, it may bind to serotonin receptors, influencing mood and behavior. The exact pathways and molecular targets involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
1-(2-(4-Phenylpiperazin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared to other similar compounds, such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also contains a phenylpiperazine moiety and is studied for its acetylcholinesterase inhibitory activity.
1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanol: These derivatives are evaluated for their antidepressant-like effects and share structural similarities with the target compound.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound is synthesized for its antimicrobial activity and features a piperazine moiety similar to the target compound.
The uniqueness of this compound lies in its combination of the phenylpiperazine and triazole moieties, which confer distinct biological activities and synthetic versatility.
Properties
Molecular Formula |
C16H21N5O2 |
|---|---|
Molecular Weight |
315.37 g/mol |
IUPAC Name |
1-[2-(4-phenylpiperazin-1-yl)propyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C16H21N5O2/c1-13(11-21-12-15(16(22)23)17-18-21)19-7-9-20(10-8-19)14-5-3-2-4-6-14/h2-6,12-13H,7-11H2,1H3,(H,22,23) |
InChI Key |
RNIHCAMRXYNEBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=C(N=N1)C(=O)O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



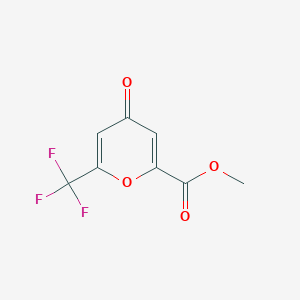

![tert-Butyl ((octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamate](/img/structure/B13010735.png)

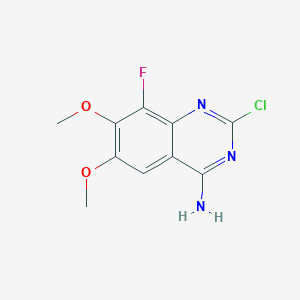
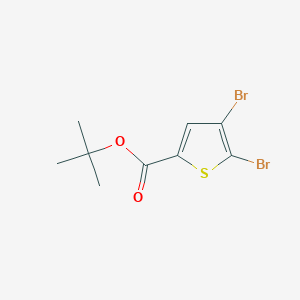
![(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-3-[(4-methoxyphenyl)methylideneamino]oxane-2,4,5-triol](/img/structure/B13010767.png)
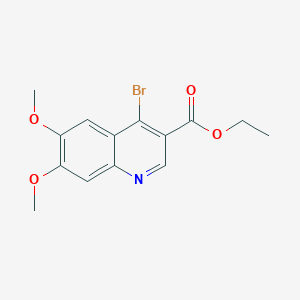
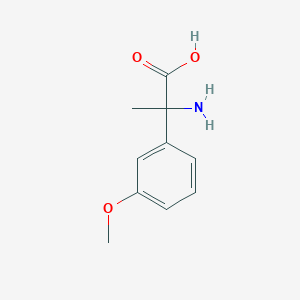
![1-Amino-2-methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-2-ol](/img/structure/B13010793.png)
